Benzanilide, 2'-benzoylthio-

Description

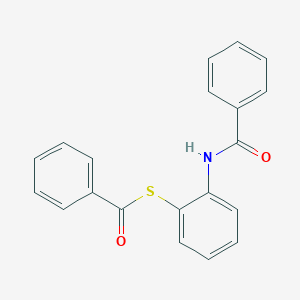

Structure

2D Structure

3D Structure

Properties

CAS No. |

1047-61-6 |

|---|---|

Molecular Formula |

C20H15NO2S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

S-(2-benzamidophenyl) benzenecarbothioate |

InChI |

InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22) |

InChI Key |

SPSSXOLIURQSMF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3 |

Other CAS No. |

1047-61-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzanilide, 2'-benzoylthio-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthetic pathway for Benzanilide, 2'-benzoylthio-, a molecule of interest for its potential applications in medicinal chemistry and materials science. This document outlines a proposed synthetic route, detailed experimental protocols, and relevant characterization data, addressing the key chemical challenges involved in its preparation.

Introduction

Benzanilide, 2'-benzoylthio- is a derivative of benzanilide featuring a benzoylthio group at the 2' position of the aniline ring. The synthesis of this compound presents a unique challenge due to the bifunctional nature of the key starting material, 2-aminothiophenol. The presence of both a nucleophilic amino group and a thiol group necessitates careful control of reaction conditions to achieve the desired N,S-dibenzoylation product while avoiding the competing and often favored intramolecular cyclization to form 2-phenylbenzothiazole. This guide proposes a robust synthetic strategy to overcome this hurdle and provides the necessary protocols for its successful implementation in a laboratory setting.

Proposed Synthetic Pathway

The most direct and plausible synthetic route to Benzanilide, 2'-benzoylthio- involves the diacylation of 2-aminothiophenol with benzoyl chloride. This reaction must be conducted under conditions that promote the acylation of both the amine and the thiol functionalities while minimizing the formation of the benzothiazole byproduct. The proposed reaction is a one-pot, two-step process under basic conditions in an aprotic solvent.

The initial step involves the selective N-benzoylation of 2-aminothiophenol to form the intermediate, N-(2-mercaptophenyl)benzamide. The subsequent step is the S-benzoylation of this intermediate to yield the final product, Benzanilide, 2'-benzoylthio-. The choice of base and solvent is critical to control the reactivity of the nucleophiles and prevent the cyclization pathway.

Experimental Protocols

Materials and Methods

Materials:

-

2-Aminothiophenol (98% purity)

-

Benzoyl chloride (99% purity)

-

Triethylamine (Et3N, ≥99.5%)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4, anhydrous)

-

Silica gel (for column chromatography)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

Instrumentation:

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography setup

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Infrared (IR) Spectrometer

-

Mass Spectrometer (MS)

Synthesis of Benzanilide, 2'-benzoylthio-

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous dichloromethane (50 mL).

-

N-Benzoylation: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.4 mL, 10 mmol) to the solution. Slowly add a solution of benzoyl chloride (1.16 mL, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring (N-Benzoylation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (eluent: hexane/ethyl acetate 7:3) to confirm the formation of N-(2-mercaptophenyl)benzamide.

-

S-Benzoylation: Once the N-benzoylation is complete, cool the reaction mixture again to 0 °C. Add a second equivalent of triethylamine (1.4 mL, 10 mmol). Subsequently, add a solution of benzoyl chloride (1.16 mL, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the intermediate and the formation of the final product by TLC (eluent: hexane/ethyl acetate 8:2). Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure Benzanilide, 2'-benzoylthio-.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Benzanilide, 2'-benzoylthio-.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 2-Aminothiophenol |

| Reagent | Benzoyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Time | 14-18 hours |

| Theoretical Yield | 3.33 g |

| Expected Actual Yield | 2.33 - 2.83 g (70-85%) |

| Purity (by NMR) | >95% |

Table 2: Spectroscopic Data for Benzanilide, 2'-benzoylthio-

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.0-7.2 (m, 14H, Ar-H), δ 8.5 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190 (C=O, thioester), 165 (C=O, amide), 140-120 (Ar-C) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1700 (C=O stretch, thioester), 1660 (C=O stretch, amide) |

| Mass Spectrometry (ESI-MS) | m/z: 334.09 [M+H]⁺ |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Proposed synthesis pathway for Benzanilide, 2'-benzoylthio-.

Caption: Experimental workflow for the synthesis and purification.

Discussion of Key Challenges and Solutions

The primary challenge in this synthesis is the prevention of the intramolecular cyclization of the N-acylated intermediate, N-(2-mercaptophenyl)benzamide, to form 2-phenylbenzothiazole. The proposed protocol addresses this challenge through several key strategies:

-

Aprotic Solvent: The use of dichloromethane (DCM) as a solvent is crucial. Protic solvents or aqueous conditions can facilitate the cyclization reaction.

-

Controlled Temperature: Performing the benzoylation reactions at 0 °C helps to control the exothermicity of the reaction and favors the desired acylation over the higher activation energy cyclization pathway.

-

Stoichiometric Control of Base: The use of a stoichiometric amount of a non-nucleophilic base like triethylamine is important. It acts as an acid scavenger for the HCl generated during the reaction, facilitating the acylation of both the amine and the less nucleophilic thiol. An excess of a strong base could promote the deprotonation of the thiol and subsequent cyclization.

-

Stepwise Addition of Reagents: The sequential addition of benzoyl chloride and triethylamine allows for a more controlled reaction, first targeting the more nucleophilic amine group and then the thiolate anion.

Conclusion

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Benzanilide, 2'-benzoylthio-. By carefully controlling the reaction parameters as outlined in the experimental protocol, researchers can successfully synthesize this target molecule in good yields while minimizing the formation of the common benzothiazole byproduct. The provided data and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions may lead to even higher yields and purity.

"Benzanilide, 2'-benzoylthio-" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Benzanilide, 2'-benzoylthio-. Due to the limited availability of experimental data for this specific derivative, some information presented is based on the well-characterized parent compound, Benzanilide, and related thio-substituted analogues. All data derived from analogous compounds are clearly indicated.

Chemical Properties and Structure

"Benzanilide, 2'-benzoylthio-" is a derivative of Benzanilide, characterized by the presence of a benzoylthio group at the 2' position of the aniline ring.

Structure:

The chemical structure of Benzanilide, 2'-benzoylthio- is illustrated below:

Key Structural Features:

-

Amide Linkage: The core structure is a benzanilide, featuring a central amide (-CONH-) functional group.

-

Aromatic Rings: Two phenyl rings are present, one attached to the carbonyl group and the other to the nitrogen atom of the amide.

-

Thioester Group: A benzoylthio group (-S-CO-C6H5) is substituted at the ortho (2') position of the aniline-derived phenyl ring.

Chemical Data Summary:

The following table summarizes the known and estimated chemical properties of Benzanilide, 2'-benzoylthio-.

| Property | Value | Source/Comment |

| Molecular Formula | C20H15NO2S | PubChem CID: 13977[1] |

| Molecular Weight | 345.41 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid (Predicted) | Based on the appearance of Benzanilide[2] |

| Melting Point | Not experimentally determined. | Likely to be a solid at room temperature. The melting point of the parent Benzanilide is 161-163 °C.[3] |

| Boiling Point | Not experimentally determined. | Expected to be high due to its molecular weight and aromatic nature. The boiling point of Benzanilide is 117 °C at 10 mmHg. |

| Solubility | Insoluble in water (Predicted). Soluble in organic solvents like ethanol, acetone, and chloroform (Predicted). | Based on the solubility of Benzanilide.[2][4] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

The synthesis would likely involve the acylation of 2-aminothiophenol with benzoyl chloride, followed by a second acylation of the resulting intermediate. A more direct approach would be the reaction of a pre-formed 2'-thiobenzoyl substituted aniline with benzoyl chloride.

Logical Relationship of a Potential Synthesis:

Caption: Proposed two-step synthesis of Benzanilide, 2'-benzoylthio-.

General Experimental Protocol (Adapted from Schotten-Baumann Reaction for Benzanilide):

-

Step 1: Synthesis of 2-(Benzoylamino)thiophenol (Intermediate)

-

Dissolve 2-aminothiophenol in a suitable solvent such as acetone.

-

Add an aqueous solution of sodium hydroxide to act as a base.[2]

-

Slowly add one equivalent of benzoyl chloride to the stirred solution.[2]

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Isolate the intermediate product, 2-(benzoylamino)thiophenol, by filtration and wash with water.[2]

-

-

Step 2: Synthesis of Benzanilide, 2'-benzoylthio-

-

Dissolve the intermediate from Step 1 in a suitable solvent, potentially with a base like pyridine.

-

Slowly add a second equivalent of benzoyl chloride.

-

After the reaction is complete, the product can be isolated by precipitation with water, followed by filtration.

-

The crude product should be purified, for example, by recrystallization from a solvent like ethanol.[2]

-

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for Benzanilide, 2'-benzoylthio- have not been reported. However, various derivatives of benzanilide and thiobenzanilides have shown a range of biological effects, suggesting potential areas of interest for this compound.

Potential Areas of Biological Relevance:

-

Antimicrobial and Antifungal Activity: Thiobenzanilides have been investigated for their activity against various bacteria and fungi.[6] It is plausible that "Benzanilide, 2'-benzoylthio-" could exhibit similar properties.

-

Enzyme Inhibition: Some benzanilide derivatives are known to act as enzyme inhibitors. For instance, certain derivatives have shown activity as potassium channel activators.

-

Receptor Modulation: Substituted benzanilides have been explored as allosteric enhancers of adenosine receptors.[7]

Hypothetical Signaling Pathway Involvement:

Given the activity of related compounds on ion channels and receptors, a hypothetical workflow for investigating the biological activity of "Benzanilide, 2'-benzoylthio-" could be as follows:

Caption: A logical workflow for the biological screening of Benzanilide, 2'-benzoylthio-.

Spectroscopic Analysis

While experimental spectra for "Benzanilide, 2'-benzoylthio-" are not available, the expected spectroscopic features can be predicted based on its structure and data from the parent benzanilide.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include:

-

N-H stretching around 3300-3500 cm⁻¹.

-

C=O (amide) stretching around 1650-1680 cm⁻¹.

-

C=O (thioester) stretching around 1680-1700 cm⁻¹.

-

Aromatic C-H stretching above 3000 cm⁻¹.

-

C-S stretching, which is typically weak, in the fingerprint region. The IR spectrum of benzanilide shows a characteristic amide I band at approximately 1650 cm⁻¹.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The N-H proton would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

¹³C NMR: Carbonyl carbons of the amide and thioester would resonate at the downfield end of the spectrum (around 160-180 ppm). Aromatic carbons would appear in the 120-140 ppm region.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 345.41. Fragmentation patterns would likely involve cleavage of the amide and thioester bonds. For 2-substituted benzanilides, a significant [M-X]⁺ signal (where X is the substituent) is often observed due to a proximity effect.[8]

Conclusion

"Benzanilide, 2'-benzoylthio-" is a compound with a well-defined structure but limited experimentally determined data. This guide provides a framework for its chemical properties, a plausible synthetic route, and potential areas of biological investigation based on analogous compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications in drug discovery and materials science. Researchers are encouraged to use the provided information as a starting point for their investigations into this and related compounds.

References

- 1. Benzanilide, 2'-benzoylthio- | C20H15NO2S | CID 13977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chembk.com [chembk.com]

- 4. Benzanilide, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 5. Benzanilide synthesis | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological effects of a new series of 2-amino-3-benzoylthiophenes as allosteric enhancers of A1-adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Bio-Molecular Activities of Benzanilide, 2'-benzoylthio-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential mechanism of action of "Benzanilide, 2'-benzoylthio-". Due to the limited direct research on this specific molecule, this guide synthesizes findings from the broader, structurally related class of thiobenzanilides. Thiobenzanilides have demonstrated significant potential as both anticancer and antimicrobial agents. This document details the established signaling pathways, summarizes key quantitative data, provides comprehensive experimental protocols for relevant assays, and hypothesizes the likely molecular interactions of the title compound based on existing structure-activity relationship studies.

Introduction: The Therapeutic Potential of Thiobenzanilides

Benzanilides and their thio-analogs, thiobenzanilides, represent a class of compounds with diverse biological activities. The replacement of the amide oxygen with a sulfur atom in thiobenzanilides has been shown to significantly enhance their bioactivity, leading to potent antispasmodic, antifungal, antibacterial, and anticancer effects[1][2][3]. The specific compound, "Benzanilide, 2'-benzoylthio-," features a benzanilide core with a benzoylthio substituent at the 2'-position of the aniline ring. While this particular substitution pattern is not widely documented, its structural similarity to active thiobenzanilides suggests it may share common mechanisms of action. This guide will, therefore, focus on the established mechanisms of thiobenzanilides to infer the probable biological activities of "Benzanilide, 2'-benzoylthio-".

Anticancer Mechanism of Action

Several studies have elucidated the anticancer properties of thiobenzanilides, primarily focusing on their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression in cancer cells[3][4].

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism by which thiobenzanilides exert their anticancer effects is through the induction of apoptosis, often mediated by the intrinsic mitochondrial pathway. This process involves a cascade of molecular events:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Thiobenzanilides have been shown to cause a loss of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.

-

Increased Reactive Oxygen Species (ROS) Generation: The disruption of mitochondrial function leads to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components.

-

Reduced ATP Synthesis: Consequent to mitochondrial dysfunction, there is a reduction in the synthesis of ATP, the cell's primary energy currency.

-

Activation of Caspase-3: The culmination of these mitochondrial events is the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis, leading to the cleavage of key cellular proteins and ultimately, cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, certain thiobenzanilides have been observed to arrest the cell cycle at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferation, thereby inhibiting tumor growth.

Autophagy-Mediated Cell Death

Interestingly, some novel thiobenzanilide derivatives have been found to induce cancer cell death through a caspase-independent pathway involving autophagy[1][5]. Autophagy is a cellular process of self-digestion, and its induction can lead to cell death in certain contexts.

Putative Antimicrobial Mechanism of Action

While the anticancer mechanisms of thiobenzanilides are relatively well-documented, their antimicrobial modes of action are less clearly defined in the available literature. However, related compounds containing thioamide and other sulfur moieties have shown promise as antimicrobial agents[6][7]. The proposed antimicrobial mechanisms for such compounds, which may be relevant to "Benzanilide, 2'-benzoylthio-", include:

-

Inhibition of Essential Bacterial Enzymes: Some sulfur-containing compounds have been shown to inhibit critical bacterial enzymes. For instance, a thiophenyl-substituted pyrimidine derivative was found to inhibit FtsZ polymerization, a key step in bacterial cell division[8].

-

Disruption of Mitochondrial Function: In parasites, some thiocarbonylamide-containing drugs target mitochondrial function, leading to the inhibition of respiration and other metabolic processes.

-

General Membrane Disruption: The lipophilic nature of the benzanilide backbone combined with the reactive sulfur group may allow for interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.

Quantitative Data

The following table summarizes the cytotoxic activity of some representative thiobenzanilide derivatives against various cancer cell lines.

| Compound Name | Cell Line | Activity Metric | Value (µM) | Reference |

| N-(4-bromo-phenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |

| N-(4-nitrophenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |

| N-(4-trifluoromethyl-phenyl)-4-nitrothiobenzamide | A375 (Melanoma) | Cytotoxicity | Not specified | |

| Thiobenzanilide Derivative 17 | A375 (Melanoma) | EC50 (24h) | 11.8 | [8] |

| Thiobenzanilide Derivative 15 | MCF-7 (Breast Cancer) | EC50 (24h) | 43 | [8] |

| Doxorubicin (Positive Control) | A375 (Melanoma) | EC50 (24h) | 6.0 | [8] |

| Tamoxifen (Positive Control) | MCF-7 (Breast Cancer) | EC50 (24h) | 30.0 | [8] |

Note: Specific IC50/EC50 values for the compounds in reference were not provided in the abstract.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of thiobenzanilides.

Caption: Anticancer signaling pathways of thiobenzanilides.

Experimental Workflows

The following diagrams outline the workflows for key experiments used to elucidate the mechanism of action of thiobenzanilides.

Caption: Workflow for apoptosis detection assays.

Caption: Workflow for cell cycle analysis.

Experimental Protocols

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To measure the mitochondrial membrane potential (ΔΨm) in cells treated with the test compound.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.

Procedure:

-

Seed cells in a suitable culture plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for the desired time period. Include a positive control (e.g., CCCP, a protonophore that depolarizes the mitochondrial membrane) and a negative control (vehicle-treated cells).

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in culture medium).

-

Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

-

Wash the cells with PBS to remove excess dye.

-

Analyze the cells using a fluorescence microscope or a flow cytometer. For microscopy, capture images using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. For flow cytometry, quantify the red and green fluorescence intensity of the cell population.

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.[9][10][11][12]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).

Procedure:

-

Seed cells and treat them with the test compound as described above.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A (to degrade RNA and prevent its staining).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

-

Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.[2][3][4][13]

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: This assay uses a synthetic substrate that is specifically cleaved by active caspase-3. The substrate is typically a tetrapeptide (DEVD) conjugated to a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by caspase-3, the chromophore or fluorophore is released, and its absorbance or fluorescence can be measured, which is proportional to the caspase-3 activity.

Procedure:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells to release their contents, including active caspases.

-

Prepare a reaction mixture containing the cell lysate and the caspase-3 substrate in an appropriate assay buffer.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).

-

Measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) using a microplate reader.

-

Quantify the caspase-3 activity by comparing the signal from treated samples to that of untreated controls.[5][6][14][15][16]

Autophagy Detection Assay

Objective: To detect and quantify the induction of autophagy in treated cells.

Principle: A common method involves the use of a fluorescent dye that specifically labels autophagic vacuoles. Alternatively, the conversion of the protein LC3-I to LC3-II, a hallmark of autophagy, can be monitored by western blotting or by using a fluorescently tagged LC3 reporter.

Procedure (using a fluorescent dye):

-

Culture and treat cells with the test compound. Include positive controls for autophagy induction (e.g., rapamycin or starvation) and inhibition (e.g., chloroquine).

-

Add the autophagy detection dye to the cells and incubate according to the manufacturer's protocol (typically 30 minutes at 37°C).

-

Wash the cells to remove the excess dye.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect and quantify the fluorescent autophagic vacuoles. An increase in fluorescence indicates an induction of autophagy.[1][17][18][19]

Hypothesized Mechanism of Action for Benzanilide, 2'-benzoylthio-

Based on the established mechanisms of thiobenzanilides, it is plausible to hypothesize that "Benzanilide, 2'-benzoylthio-" will exhibit both anticancer and antimicrobial activities. The presence of the sulfur atom in the thioester linkage is a key structural feature.

-

Anticancer Activity: The "2'-benzoylthio-" substituent may enhance the lipophilicity of the molecule, facilitating its transport across cell membranes. The thioester bond could be susceptible to hydrolysis within the cell, potentially releasing reactive thiol species that could contribute to ROS generation and mitochondrial stress, thereby triggering the intrinsic apoptotic pathway. The overall structure may also allow for interactions with cellular targets that regulate the cell cycle.

-

Antimicrobial Activity: The lipophilic nature of the compound would also be advantageous for penetrating microbial cell walls and membranes. The thioester group could potentially interact with and inhibit key microbial enzymes, particularly those with active site cysteine residues, through thioalkylation. This could disrupt essential metabolic or structural processes in bacteria and fungi, leading to growth inhibition or cell death.

Further experimental validation is required to confirm these hypothesized mechanisms for "Benzanilide, 2'-benzoylthio-". The protocols outlined in this guide provide a robust framework for such investigations.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. igbmc.fr [igbmc.fr]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]

- 8. Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. mpbio.com [mpbio.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Autophagy Detection | LC3 Conversion Assay [promega.com.cn]

- 18. content.abcam.com [content.abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

Spectroscopic Characterization of Benzanilide Derivatives: A Technical Overview

For the Attention of Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables present a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the parent compound, Benzanilide. This information serves as a reference point for the characterization of substituted benzanilides, such as "Benzanilide, 2'-benzoylthio-".

Table 1: ¹H NMR Spectral Data of Benzanilide

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.20 - 7.80 | m | Aromatic protons |

| 10.3 | s | NH proton |

Note: The specific chemical shifts and coupling constants for "Benzanilide, 2'-benzoylthio-" would be influenced by the presence and position of the benzoylthio substituent.

Table 2: Infrared (IR) Spectral Data of Benzanilide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3150 | - | N-H Stretching |

| 1650 | - | Amide I band (C=O stretch) |

| ~1000 | - | C=S vibrations (in thiobenzanilides)[1] |

Note: The IR spectrum of a thiobenzanilide derivative would be expected to show a characteristic band for the C=S vibration.[1]

Table 3: Mass Spectrometry (MS) Data of Benzanilide

| m/z | Relative Intensity (%) | Assignment |

| 197 | 33.56 | [M]⁺ (Molecular Ion)[2] |

| 105 | 99.99 | [C₆H₅CO]⁺ (Benzoyl cation)[2] |

| 77 | 47.47 | [C₆H₅]⁺ (Phenyl cation)[2] |

Note: The fragmentation pattern of substituted benzanilides can be influenced by the nature and position of the substituents.[3][4][5]

Experimental Protocols

The characterization of benzanilide derivatives typically involves a combination of spectroscopic techniques to confirm the structure and purity of the synthesized compounds.[6]

Synthesis and Purification

Benzanilide derivatives can be synthesized through various methods, including the reaction of benzoyl chlorides with aniline derivatives.[6] Purification of the synthesized compounds is often achieved through recrystallization, and the purity is assessed using techniques like Thin Layer Chromatography (TLC).[6]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers, typically at frequencies like 400 MHz for ¹H NMR.[7][8] Deuterated solvents such as DMSO-d₆ are commonly used.[8] NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify the functional groups present in the molecule.[6] Spectra are often recorded using KBr discs or as nujol mulls.[8]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[6] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used.[6] Electron ionization (EI) at a nominal energy of 70 eV is a common method for generating mass spectra.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a benzanilide derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzanilide | C13H11NO | CID 7168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proximity Effects in Mass Spectra of Benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. E-Repository - South Eastern University of Sri Lanka: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives [ir.lib.seu.ac.lk]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

Technical Guide: Benzanilide, 2'-benzoylthio- (N,S-Dibenzoyl-2-aminothiophenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzanilide, 2'-benzoylthio-, also known by its systematic name N,S-Dibenzoyl-2-aminothiophenol, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring both an amide and a thioester functional group, makes it a versatile intermediate for the synthesis of various heterocyclic compounds, particularly benzothiazoles. This document provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a summary of the biological activities of related compounds.

Chemical Identifiers and Properties

Precise identification of a chemical compound is critical for research and development. The primary identifiers and key physicochemical properties for Benzanilide, 2'-benzoylthio- are summarized below.

Table 1: Chemical Identifiers for Benzanilide, 2'-benzoylthio-

| Identifier | Value |

| CAS Number | 1047-61-6[1] |

| Systematic Name | N,S-Dibenzoyl-2-aminothiophenol |

| Molecular Formula | C₂₀H₁₅NO₂S[1] |

| Molecular Weight | 333.41 g/mol [1] |

| PubChem CID | 13977[1] |

| InChI | InChI=1S/C20H15NO2S/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22)[1] |

| InChIKey | SPSSXOLIURQSMF-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC(=O)C3=CC=CC=C3[1] |

Table 2: Physicochemical Properties of the Parent Compound Benzanilide

While specific experimental data for Benzanilide, 2'-benzoylthio- is limited, the properties of the parent compound, benzanilide, provide a useful reference.

| Property | Value |

| Melting Point | 161-163 °C |

| Boiling Point | 117 °C at 10 mmHg |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; soluble in ethanol, ether, and chloroform |

Synthesis

The synthesis of Benzanilide, 2'-benzoylthio- can be approached through the dibenzoylation of 2-aminothiophenol. This involves the acylation of both the amino and the thiol groups. The following protocol is a plausible method based on standard organic synthesis techniques.

Experimental Protocol: Synthesis of N,S-Dibenzoyl-2-aminothiophenol

Materials:

-

2-Aminothiophenol

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophenol (1 equivalent) in anhydrous diethyl ether.

-

Addition of Base: Add pyridine (2.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the completion of the dibenzoylation.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N,S-Dibenzoyl-2-aminothiophenol.

-

Diagram 1: Proposed Synthesis of Benzanilide, 2'-benzoylthio-

Caption: Synthetic scheme for N,S-Dibenzoyl-2-aminothiophenol.

Reactivity and Potential Applications

N-benzoyl-1,2-aminothiophenol, a related mono-acylated intermediate, has been shown to convert to 2-phenyl benzothiazole in an aqueous environment[2]. This suggests that Benzanilide, 2'-benzoylthio- could also serve as a precursor to benzothiazole derivatives through intramolecular cyclization, potentially involving the cleavage of the thioester bond.

References

The Multifaceted Biological Activities of Benzanilide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzanilide and its derivatives represent a versatile class of organic compounds possessing a core structure of an amide linkage between a benzoic acid and an aniline moiety. This scaffold has proven to be a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. The ability to readily modify both the benzoyl and anilide rings allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the significant biological activities of benzanilide derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and other notable therapeutic potentials. Detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways are included to facilitate further research and drug development in this promising area.

I. Anticancer Activity

Benzanilide derivatives have emerged as a significant class of compounds with potent anticancer properties. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: EGFR Inhibition

A prominent mechanism of anticancer action for some benzanilide derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase receptor that, upon activation by its ligands, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] These pathways are critical for regulating cell growth, proliferation, and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell growth.[1] Benzanilide derivatives have been designed to act as EGFR inhibitors, interfering with these aberrant signaling cascades.[4]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by certain benzanilide derivatives.

B. Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of benzanilide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The MTT assay is a commonly used colorimetric method to determine cell viability and, consequently, the cytotoxic effects of these compounds.[5]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 122.3 | [4] |

| Compound B | MCF-7 (Breast) | 101.9 | [4] |

| Thiobenzanilide 17 | A375 (Melanoma) | 11.8 | [6] |

| Thiobenzanilide 15 | MCF-7 (Breast) | 43 | [6] |

| Benzenesulfonamide 12d | MDA-MB-468 (Breast) | 3.99 | [7][8] |

| Benzenesulfonamide 12i | MDA-MB-468 (Breast) | 1.48 | [7][8] |

| Benzenesulfonamide 12d | CCRF-CEM (Leukemia) | 4.51 | [7][8] |

| Benzenesulfonamide 12i | CCRF-CEM (Leukemia) | 9.83 | [7][8] |

| Benzoxazole-pyrrolidinone 19 | SNB-75 (CNS) | 8.4 (nM) | [9] |

| Benzoxazole-pyrrolidinone 20 | SNB-75 (CNS) | 7.6 (nM) | [9] |

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[10]

Procedure:

-

Cell Seeding:

-

Culture cancer cells in a suitable medium, such as DMEM supplemented with 10% FBS, at 37°C in a humidified 5% CO2 incubator.[12]

-

Trypsinize the cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of approximately 8 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[12]

-

Incubate the plate for 24 hours to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare stock solutions of the benzanilide derivatives in a suitable solvent, such as DMSO.

-

Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period, typically 24 to 72 hours.[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[5][10]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 550-600 nm.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Below is a workflow diagram for the MTT assay.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchhub.com [researchhub.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

Unlocking the Therapeutic Potential of Benzanilides: A Technical Guide to Key Molecular Targets

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse therapeutic targets of benzanilide compounds. This versatile scaffold has demonstrated significant potential across a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This document outlines the key molecular targets, summarizes quantitative inhibitory data, provides detailed experimental protocols for target validation, and visualizes the associated signaling pathways.

Introduction to Benzanilide Compounds

Benzanilide and its derivatives represent a privileged scaffold in medicinal chemistry, characterized by a central amide linkage between two aromatic rings. This structural motif allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. The ability of benzanilides to engage with a variety of biological targets has led to their investigation in numerous therapeutic areas. This guide focuses on the most promising and well-characterized molecular targets of this compound class.

Anticancer Activity of Benzanilide Derivatives

Benzanilide derivatives have emerged as potent anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Key Anticancer Targets

-

Bcr-Abl Tyrosine Kinase: A hallmark of chronic myeloid leukemia (CML), the Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity. Several benzamide derivatives have shown potent inhibitory activity against this kinase.

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression and mutations of EGFR are common in various solid tumors, including non-small cell lung cancer and breast cancer. Benzanilide-containing compounds have been identified as effective EGFR inhibitors.

Quantitative Data: Anticancer Activity

| Compound Type | Target | Cell Line | IC50 (µM) | Reference |

| 3-Substituted Benzamide Derivatives | Bcr-Abl | K562 | Varies | [1] |

| Thiazolamide-Benzamide Derivatives | Bcr-Abl (wild-type) | - | 1.273 (for compound 3m) | [2] |

| Thiazolamide-Benzamide Derivatives | Bcr-Abl (T315I mutant) | - | 39.89 (for compound 3m) | [2] |

| Nitrile Derivatives with Benzofuran Scaffold | EGFR | - | 0.81 - 1.12 | [3] |

| Benzanilide Derivatives | EGFR | MCF-7 | 75.54 and 178.5 | [4] |

| Furopyridine Derivatives | EGFR (L858R/T790M) | - | 0.005 | [5] |

Experimental Protocols

This protocol outlines a common method for assessing the inhibitory activity of benzanilide compounds against Bcr-Abl kinase.

-

Reagents and Materials:

-

Recombinant Bcr-Abl kinase

-

GST-fused substrate protein (e.g., GST-CrkL) immobilized on glutathione agarose beads

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (10 µM)

-

Test benzanilide compounds dissolved in DMSO

-

Washing buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

-

Phospho-specific antibodies for detection (e.g., anti-phosphotyrosine)

-

96-well plates

-

-

Procedure:

-

Incubate the substrate-bound beads with the test compound at various concentrations for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of Bcr-Abl kinase and ATP to the wells.

-

Incubate the reaction mixture for a specified time (e.g., 1 hour) at 30°C or 37°C.[6]

-

Terminate the reaction by washing the beads with ice-cold washing buffer.

-

Elute the phosphorylated substrate from the beads using the elution buffer.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as ELISA with phospho-specific antibodies or radiometric assays.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

-

This protocol describes a common method for evaluating the inhibitory effect of benzanilide compounds on EGFR kinase activity.

-

Reagents and Materials:

-

Recombinant human EGFR kinase

-

Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[7]

-

ATP

-

Test benzanilide compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well low volume plates

-

-

Procedure:

-

Add the test inhibitor and EGFR enzyme to the wells of the plate.[7]

-

Initiate the reaction by adding a mixture of the peptide substrate and ATP.[7]

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[7]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[7]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[7]

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate IC50 values from the dose-response curves.

-

Signaling Pathway Visualization

References

- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com.cn [promega.com.cn]

An In-depth Technical Guide to the Solubility and Stability Studies of Benzanilide, 2'-benzoylthio-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of "Benzanilide, 2'-benzoylthio-" is not publicly available. This guide, therefore, provides a comprehensive framework of established experimental protocols and data presentation standards that can be applied to characterize this and other novel compounds. Data for the related compound, Benzanilide, is used for illustrative purposes.

Introduction

The preclinical and formulation development of any new chemical entity, such as Benzanilide, 2'-benzoylthio-, is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount as they directly influence bioavailability, manufacturability, and shelf-life. This technical guide outlines the standard methodologies for determining the aqueous and solvent solubility, as well as the degradation profile under various stress conditions, for a compound like Benzanilide, 2'-benzoylthio-.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound.

-

Preparation of Solutions: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess amount of Benzanilide, 2'-benzoylthio- to a known volume of each buffer in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Illustrative Solubility of Benzanilide

The following table presents solubility data for the related compound, Benzanilide, in various organic solvents at different temperatures. A similar table should be constructed for Benzanilide, 2'-benzoylthio- with aqueous and organic solvent solubility data.

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| N,N-dimethylformamide | 274.15 | 15.89 |

| 283.15 | 22.31 | |

| 293.15 | 32.17 | |

| 303.15 | 45.33 | |

| 313.15 | 62.89 | |

| Tetrahydrofuran | 274.15 | 12.45 |

| 283.15 | 17.68 | |

| 293.15 | 25.55 | |

| 303.15 | 36.67 | |

| 313.15 | 52.11 | |

| Ethanol | 274.15 | 1.23 |

| 283.15 | 1.89 | |

| 293.15 | 2.98 | |

| 303.15 | 4.67 | |

| 313.15 | 7.22 |

Note: This data is for Benzanilide and serves as an example of how to present solubility data.

Stability Assessment

Stability studies are essential to determine the intrinsic stability of a drug substance and to identify potential degradation pathways. These studies are typically conducted under stressed conditions to accelerate degradation.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing.

-

Stock Solution Preparation: Prepare a stock solution of Benzanilide, 2'-benzoylthio- in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add the stock solution to 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Add the stock solution to 0.1 N NaOH and incubate at a controlled temperature.

-

Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products.

-

Data Analysis: Quantify the amount of the parent compound remaining at each time point and identify and characterize any major degradation products using techniques like mass spectrometry (MS).

Data Presentation: Illustrative Stability Data

The following table illustrates how to present the results of a forced degradation study.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Degradation Products (Peak Area %) |

| 0.1 N HCl (60 °C) | 0 | 100.0 | - |

| 24 | 85.2 | RRT 0.8 (10.5%), RRT 1.2 (4.3%) | |

| 0.1 N NaOH (60 °C) | 0 | 100.0 | - |

| 24 | 45.7 | RRT 0.6 (50.1%), RRT 0.9 (4.2%) | |

| 3% H₂O₂ (RT) | 0 | 100.0 | - |

| 24 | 92.1 | RRT 1.1 (7.9%) | |

| Thermal (60 °C) | 0 | 100.0 | - |

| 24 | 98.5 | - | |

| Photostability | 0 | 100.0 | - |

| 24 | 95.3 | RRT 1.3 (4.7%) |

Note: This is a hypothetical data table for illustrative purposes. RRT stands for Relative Retention Time.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific solubility and stability data for Benzanilide, 2'-benzoylthio- are not yet available in the public domain, this guide provides the necessary framework for researchers to conduct these critical studies. By following the outlined experimental protocols and data presentation formats, drug development professionals can generate the high-quality data required for informed decision-making in the progression of new chemical entities. The illustrative data for Benzanilide and the generalized workflows serve as practical templates for these investigations.

Discovery and history of "Benzanilide, 2'-benzoylthio-"

An In-depth Technical Guide to Benzanilide, 2'-benzoylthio-

Abstract

This technical guide provides a comprehensive overview of Benzanilide, 2'-benzoylthio-, a molecule belonging to the benzanilide class of compounds. Due to the limited direct historical and experimental data available for this specific molecule, this document infers its discovery context, potential synthesis, and likely biological activities based on the well-established chemistry and pharmacology of related benzanilide and thioester compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Discovery

The specific discovery and detailed history of Benzanilide, 2'-benzoylthio- are not well-documented in publicly available literature. However, its structural components, a benzanilide core and a benzoylthio substituent, place it within a class of compounds that have been of interest to chemists and pharmacologists for over a century.

The parent molecule, benzanilide, can be synthesized via the Schotten-Baumann reaction, a method developed in the late 19th century for the acylation of amines.[1][2] Benzanilide itself and its derivatives have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

The introduction of a benzoylthio group suggests a focus on modifying the electronic and steric properties of the benzanilide scaffold, potentially to modulate biological activity. Thioesters, in general, are known to be reactive functional groups and are found in various natural products and synthetic molecules with diverse biological activities. Research into related thiobenzanilides has highlighted their potential as antimicrobial agents.[4][5]

Therefore, the synthesis of "Benzanilide, 2'-benzoylthio-" likely emerged from systematic structure-activity relationship (SAR) studies on the benzanilide scaffold, aiming to explore the impact of sulfur-containing substituents on its pharmacological profile.

Synthesis and Characterization

Inferred Synthetic Protocol

A likely synthetic pathway would be a two-step, one-pot reaction. The first step would be the formation of the benzanilide amide bond, followed by the benzoylation of the thiol group.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-aminothiophenol in a suitable anhydrous solvent such as acetone or tetrahydrofuran (THF).[6]

-

Base Addition: Add a slight excess (2.2 equivalents) of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.[6]

-

Benzoylation: Slowly add 2.1 equivalents of benzoyl chloride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

-

Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[1]

Characterization

The structure of the synthesized Benzanilide, 2'-benzoylthio- would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons and carbons from the three phenyl rings, as well as the amide and thioester functionalities.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O stretch (around 1660 cm⁻¹), the thioester C=O stretch (around 1680-1700 cm⁻¹), and the N-H stretch (around 3300 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): The molecular weight of the compound (C₂₀H₁₅NO₂S) would be confirmed by the molecular ion peak.

Physicochemical Properties (Predicted)

No experimental data for the physicochemical properties of Benzanilide, 2'-benzoylthio- are available. The following table summarizes predicted properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₅NO₂S |

| Molecular Weight | 345.41 g/mol |

| Appearance | Likely a white to off-white crystalline solid[3] |

| Melting Point | Expected to be in the range of other benzanilides (e.g., 160-163 °C for benzanilide)[8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform[3] |

| LogP (calculated) | ~4.5-5.5 |

Potential Biological Activity and Signaling Pathways

The biological activity of Benzanilide, 2'-benzoylthio- has not been explicitly reported. However, based on the activities of related benzanilide derivatives, several potential areas of pharmacological interest can be proposed.

Potential Mechanisms of Action

-

Kinase Inhibition: Many benzanilide derivatives are known to be tyrosine kinase inhibitors, which are crucial in cancer therapy.[9] The benzanilide scaffold can serve as a template for designing inhibitors that target the ATP-binding site of kinases.

-

Potassium Channel Activation: Certain substituted benzanilides have been identified as potassium channel activators, leading to vasodilation.[10] This suggests potential applications in cardiovascular diseases.

-

Antimicrobial Activity: Thiobenzanilides have shown promising activity against various microbes, including bacteria and fungi.[4][5]

-

Anti-inflammatory Activity: Some N-phenylcarbamothioylbenzamides, which share structural similarities, have demonstrated anti-inflammatory properties through the inhibition of prostaglandin E2 (PGE2) synthesis.[11]

Hypothetical Signaling Pathway

Given the prevalence of kinase inhibition among benzanilide derivatives, a hypothetical signaling pathway that could be modulated by Benzanilide, 2'-benzoylthio- is a generic receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by Benzanilide, 2'-benzoylthio-.

Experimental Workflows

To investigate the potential biological activities of Benzanilide, 2'-benzoylthio-, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assay Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of the compound.

Caption: A generalized workflow for the in vitro biological evaluation of a novel compound.

Conclusion

Benzanilide, 2'-benzoylthio- represents an intriguing yet underexplored molecule within the vast chemical space of benzanilide derivatives. While direct experimental data is scarce, its synthesis is feasible through established chemical reactions. Based on the known biological activities of related compounds, it holds potential as a kinase inhibitor, antimicrobial agent, or modulator of ion channels. The information and proposed experimental workflows presented in this guide offer a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and similar novel chemical entities. Further research is warranted to elucidate its precise properties and potential therapeutic applications.

References

- 1. Benzanilide synthesis | PPTX [slideshare.net]

- 2. brainly.in [brainly.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E-Repository - South Eastern University of Sri Lanka: Synthesis, characterization and evaluation of biological activities of benzanilide derivatives [ir.lib.seu.ac.lk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Benzanilides: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzanilide, a simple amide, and its derivatives represent a core scaffold in a multitude of biologically active compounds, ranging from antifungals and herbicides to potent inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.[1][2] Understanding the three-dimensional structure, conformational flexibility, and intermolecular interactions of these molecules is paramount for rational drug design and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structural characteristics of benzanilides, complemented by detailed experimental protocols and a focus on data-driven insights.

Conformational Landscape of Benzanilide

The biological activity of benzanilide derivatives is intrinsically linked to their conformation, which is governed by the rotational freedom around several key bonds. The central amide bond imparts a degree of planarity, while rotations around the N-phenyl and C-phenyl bonds give rise to a complex conformational energy landscape.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in mapping this landscape and identifying the most stable conformers. These studies typically involve geometry optimization of various possible rotamers to determine their relative energies.

Key Conformational Features

-

Amide Bond (cis/trans): The amide bond in benzanilides predominantly exists in the lower-energy trans conformation.

-

N-Phenyl and C-Phenyl Ring Orientations: The dihedral angles between the plane of the amide bond and the two phenyl rings are crucial determinants of the overall molecular shape. Steric hindrance between the ortho-hydrogens of the phenyl rings and the amide group often leads to non-planar arrangements.

Quantitative Structural Data

Computational and experimental studies provide precise quantitative data on the molecular geometry of benzanilides. The following tables summarize key bond lengths, bond angles, and dihedral angles for the parent benzanilide molecule, derived from both X-ray crystallography and DFT calculations.

Table 1: Experimental Bond Lengths and Angles for Benzanilide (CSD Entry: 204034) [3]

| Bond/Angle | Length (Å) / Angle (°) |

| C-O | 1.235 |

| C-N | 1.345 |

| N-C(aniline) | 1.427 |

| C-C(benzoyl) | 1.493 |

| ∠ O-C-N | 122.5 |

| ∠ C-N-C(aniline) | 127.8 |

Table 2: DFT Calculated Geometric Parameters for Benzanilide (B3LYP/6-311++G(d,p))

| Parameter | Value (Å / °) |

| Bond Lengths | |

| C=O | 1.229 |

| C-N | 1.365 |

| N-C(aniline) | 1.418 |

| C-C(benzoyl) | 1.502 |

| Bond Angles | |

| ∠ O=C-N | 121.9 |

| ∠ C-N-C(aniline) | 128.5 |

| Dihedral Angles | |

| O=C-N-C(aniline) | 178.2 |

| C-N-C(aniline)-C(ortho) | 35.4 |

| N-C-C(benzoyl)-C(ortho) | -25.8 |

Intermolecular Interactions

In the solid state and in biological systems, benzanilides engage in a variety of non-covalent interactions that dictate their packing and binding affinities. Hydrogen bonding and π-π stacking are the most prominent of these interactions.

Hydrogen Bonding

The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. In the crystalline state, benzanilide molecules form chains through intermolecular N-H···O hydrogen bonds.

Caption: Intermolecular hydrogen bonding in benzanilide.

Experimental Protocols

Computational Chemistry (DFT)

Objective: To determine the optimized geometry and electronic properties of a benzanilide derivative.

Methodology:

-

Structure Building: The 3D structure of the benzanilide derivative is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Conformational Search (Optional but Recommended): A preliminary conformational search can be performed using a lower level of theory (e.g., semi-empirical PM7) to identify low-energy conformers.

-

Geometry Optimization: The geometry of the most stable conformer(s) is optimized using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra (IR, Raman).

-

Analysis: The optimized geometry (bond lengths, angles, dihedral angles), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and spectroscopic data are analyzed.

Caption: A typical workflow for a DFT study of a benzanilide derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the structure of a synthesized benzanilide derivative in solution.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the benzanilide derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.[5]

-

Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

Analyze the chemical shifts, coupling constants, and integration to assign the protons in the molecule.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling.

-

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

-

2D NMR Spectroscopy (Optional): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of all proton and carbon signals.[6]

Benzanilides in Drug Discovery: Targeting Signaling Pathways

The structural features of benzanilides make them ideal scaffolds for the design of inhibitors that target specific protein kinases and other enzymes involved in cellular signaling.

Inhibition of the EGFR/PI3Kβ/AKT/mTOR Pathway

Certain coumarin--benzanilide hybrids have been shown to exhibit potent anti-prostate cancer activity by targeting the EGFR and PI3Kβ kinases.[7] Inhibition of these kinases disrupts the downstream AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.

Caption: Inhibition of the EGFR/PI3Kβ/AKT/mTOR signaling pathway by a benzanilide derivative.

Conclusion

Theoretical and computational studies are indispensable tools in modern chemical research and drug discovery, providing detailed insights into the structural and electronic properties of molecules like benzanilides. When integrated with experimental data from techniques such as X-ray crystallography and NMR spectroscopy, these computational approaches facilitate a deeper understanding of structure-activity relationships. This knowledge is crucial for the rational design of new benzanilide derivatives with enhanced biological activity and therapeutic potential. The continued development of computational methods and high-performance computing promises to further accelerate the discovery and optimization of benzanilide-based drugs.

References

- 1. youtube.com [youtube.com]